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Abstract

Methyl 1H-1,2,3-triazole-4-carboxylate (CAS No: 4967-77-5) is a pivotal heterocyclic building
block in the fields of medicinal chemistry and materials science. As a member of the vicinal
triazole family, its unique structural and electronic properties make it a valuable scaffold for the
synthesis of a wide array of functional molecules. Unlike its 1,2,4-triazole isomer which is
famously a precursor to the antiviral drug Ribavirin, the 1,2,3-triazole core is instrumental in
developing novel therapeutic agents with diverse biological activities, including antimicrobial
and anticancer properties.[1][2] This technical guide provides an in-depth overview of its
chemical and physical properties, detailed experimental protocols for its synthesis, and a
summary of its applications in drug discovery and agrochemical research.

Core Compound Identification and Properties

Methyl 1H-1,2,3-triazole-4-carboxylate is a stable, white crystalline powder at room
temperature, exhibiting good solubility in polar organic solvents such as acetone and dimethyl
sulfoxide.[3]
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Table 1: Compound Identification

Identifier Value
IUPAC Name methyl 1H-1,2,3-triazole-4-carboxylate[4]
1H-1,2,3-Triazole-4-carboxylic acid, methyl
Synonyms
ester[4]
CAS Number 4967-77-5[4]

Molecular Formula

CaHsN302[4]

Molecular Weight

127.10 g/mol [4]

Canonical SMILES

COC(=0)C1=CNN=N1[4]

InChl Key

FZXQUCUWEZQIHL-UHFFFAOYSA-N[4]

Table 2: Physical and Chemical Properties

Property

Value

Reference

Physical State

White powder

[3]

Data for this specific isomer is
not consistently reported; this

is an example value. Care

Melting Point 144-146 °C S
must be taken to distinguish
from the 1,2,4-isomer (mp 196-
199 °C).

N Good solubility in acetone and
Solubility ] ] [3]
dimethyl sulfoxide

XLogP3 -0.2 [4]

Hydrogen Bond Donor Count 1 [4]

Hydrogen Bond Acceptor

ydrog p 4 4]
Count
Rotatable Bond Count 1 [4]
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Molecular Structure and Spectroscopic Data

The structure of methyl 1H-1,2,3-triazole-4-carboxylate features a five-membered aromatic

ring containing three adjacent nitrogen atoms, substituted at the 4-position with a methyl

carboxylate group. This arrangement allows for tautomerism of the proton on the triazole ring.

Table 3: Spectroscopic Data Interpretation

Technique

Expected Peaks / Signhals

1H NMR

A singlet for the triazole ring proton (C5-H), a
singlet for the methyl ester protons (-OCHs), and
a broad singlet for the N-H proton. For a
derivative, 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-
triazole-4-carboxylic acid, the triazole N-H
proton is not present, and other characteristic
peaks are observed. For similar 1H-1,2,3-
triazole structures, the triazole proton signal

appears around & 8.0-8.1 ppm.[1]

13C NMR

Signals corresponding to the two triazole ring
carbons, the carbonyl carbon of the ester, and
the methyl carbon of the ester. For related 2-
aryl-1,2,3-triazole-4-carboxylic acids, the
carbonyl carbon and triazole carbons show
shifts that are sensitive to the solvent

environment.[5]

FTIR (KBr)

Characteristic absorption bands for N-H
stretching (broad, ~3100-3400 cm—1), C=0
stretching of the ester (~1720-1740 cm~1), C=N
and N=N stretching of the triazole ring (~1400-
1600 cm~1), and C-O stretching (~1200-1300

cm™1).

Mass Spectrometry

Expected molecular ion peak [M]+ at m/z =
127.0382.
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Synthesis and Experimental Protocols

The most common and efficient method for synthesizing the 1,4-disubstituted 1H-1,2,3-triazole
core is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". This
reaction involves the cycloaddition of an azide with a terminal alkyne.

Experimental Protocol: Synthesis via 1,3-Dipolar
Cycloaddition

This protocol describes the synthesis from methyl propiolate and an azide source, such as
sodium azide. The reaction is typically catalyzed by a copper(l) species.

Objective: To synthesize methyl 1H-1,2,3-triazole-4-carboxylate.

Materials:

Methyl propiolate

e Sodium azide (NaNs)

o Copper(ll) sulfate pentahydrate (CuSQOa4-5H20)

e Sodium ascorbate

e Solvent system (e.g., t-BuOH/H20, 1:1)

e Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
o Saturated aqueous solution of ammonium chloride (NH4Cl)

e Brine

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

Silica gel for column chromatography

Procedure:
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 In a round-bottom flask, dissolve methyl propiolate (1.0 eq) in the chosen solvent system
(e.g., t-BUOH/Hz0).

e Add sodium azide (1.1 eq) to the solution and stir until dissolved.

e In a separate vial, prepare the catalyst solution by dissolving copper(ll) sulfate pentahydrate
(0.05 eq) and sodium ascorbate (0.10 eq) in a small amount of water. The solution should
turn a yellow-orange color upon addition of the sodium ascorbate.

e Add the catalyst solution to the reaction mixture.

 Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer
Chromatography (TLC). The reaction is typically complete within 12-24 hours.

e Upon completion, quench the reaction by adding a saturated agueous solution of ammonium
chloride.

o Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate
(3 x50 mL).

o Combine the organic layers and wash with brine.

e Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure to yield the crude product.

» Purify the crude product by flash column chromatography on silica gel, using an appropriate
eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure methyl 1H-
1,2,3-triazole-4-carboxylate.

o Characterize the final product using NMR, FTIR, and mass spectrometry to confirm its
identity and purity.

Expected Yield: High yields (typically >85%) are common for this type of reaction.
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Synthesis workflow for methyl 1H-1,2,3-triazole-4-carboxylate.
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Applications in Drug Development and Research

The 1H-1,2,3-triazole scaffold is a recognized "privileged" structure in medicinal chemistry due
to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole
character. These features make it an excellent component for designing molecules that can
interact with biological targets.

» Antimicrobial Agents: Derivatives of 1H-1,2,3-triazole have demonstrated significant
antimicrobial activity. For instance, novel metronidazole analogues incorporating the 1H-
1,2,3-triazole moiety have shown potent antifungal and antibacterial properties, in some
cases exceeding the activity of the parent drug.[1]

¢ Anticonvulsant Drugs: The marketed anticonvulsant drug Rufinamide, used for treating
severe epilepsy, features a 1-alkyl-1,2,3-triazole-4-carboxamide core, highlighting the
therapeutic potential of this scaffold in neurology.[6]

e Anticancer Research: The triazole ring is being explored for the development of new
anticancer agents. Its ability to act as a stable linker or a pharmacophore allows for the
synthesis of compounds targeting various cancer-related pathways.

o Agrochemicals: The stability and biological activity of the triazole ring are also valuable in
agrochemical research. Methyl 1H-1,2,3-triazole-4-carboxylate serves as a versatile
starting material for creating novel fungicides, herbicides, and insecticides.[7]

While no specific signaling pathways have been exclusively associated with methyl 1H-1,2,3-
triazole-4-carboxylate itself, its derivatives are designed to interact with various biological
targets, such as enzymes and receptors, implicated in numerous cellular processes. The
logical relationship in its application involves using the core structure as a scaffold to append
different functional groups, thereby modulating the biological activity of the resulting
compounds.
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Logical relationships in the application of the core compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, methyl 1H-1,2,3-triazole-4-carboxylate is classified with the following hazards:

e H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling this compound,
including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a
lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion
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Methyl 1H-1,2,3-triazole-4-carboxylate is a chemical intermediate of significant value to the
scientific community. Its straightforward synthesis via click chemistry, coupled with the versatile
reactivity of its functional groups, provides a robust platform for the development of novel
compounds with a wide range of biological activities. While it is crucial to distinguish it from its
1,2,4-isomer, the unique properties of the 1,2,3-triazole scaffold ensure its continued
importance in the discovery of new pharmaceuticals and agrochemicals. This guide serves as a
foundational resource for researchers looking to leverage the potential of this versatile
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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